Nordoxepin D3 Hydrochloride

Description

BenchChem offers high-quality Nordoxepin D3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nordoxepin D3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

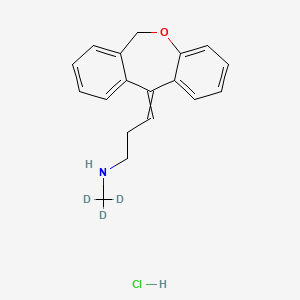

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20ClNO |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3; |

InChI Key |

GNPPEZGJRSOKRE-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Nordoxepin D3 Hydrochloride in Bioanalytical Applications

Executive Summary & Chemical Profile

Nordoxepin D3 Hydrochloride (CAS 1331665-54-3) is the stable isotope-labeled analog of Nordoxepin (N-desmethyldoxepin), the primary active metabolite of the tricyclic antidepressant Doxepin. In drug development and clinical toxicology, this compound serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Nordoxepin in biological matrices (plasma, urine, serum) via Isotope Dilution Mass Spectrometry (IDMS).

Its core value lies in its ability to compensate for matrix effects, extraction inefficiencies, and ionization variability, owing to its physicochemical equivalence to the target analyte.

Physicochemical Identity

| Property | Specification |

| Chemical Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride |

| CAS Number | 1331665-54-3 |

| Molecular Formula | C₁₈H₁₆D₃NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 304.83 g/mol (Salt); ~268.37 g/mol (Free Base) |

| Isotopic Labeling | N-Methyl-d3 (Deuterium located on the methyl group attached to Nitrogen) |

| Isomerism | Mixture of E (trans) and Z (cis) isomers (typically ~1:1 or 85:15 depending on synthesis) |

| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |

| Appearance | White to off-white solid |

Structural Logic & Fragmentation

The deuterium labeling is strategically placed on the N-methyl group. This placement is chemically stable and non-exchangeable under physiological conditions. In MS/MS analysis, the fragmentation pattern typically involves the cleavage of the alkylamine side chain, yielding the tropylium-like ring fragment.

Figure 1: MS/MS Fragmentation Logic. The primary transition involves the loss of the labeled side chain, meaning the product ion (m/z 107) is often identical to the unlabeled analyte, necessitating strict Q1 mass filtering.

Bioanalytical Methodology (LC-MS/MS)[3][7][8][9][10][11]

The following protocol is designed for high-throughput quantification of Nordoxepin in human plasma, compliant with FDA/EMA bioanalytical guidelines.

Critical Reagents & Preparation

-

Stock Solution: Dissolve 1 mg Nordoxepin D3 HCl in 1 mL Methanol to yield a 1 mg/mL (free base equivalent) stock. Store at -20°C.

-

Working IS Solution: Dilute stock to ~50-100 ng/mL in 50:50 Methanol:Water.

-

Matrix: Drug-free human plasma (K2EDTA or Heparin).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for TCAs due to cleaner extracts and reduced phospholipid buildup on the column.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

Spike IS: Add 20 µL of Working IS Solution (Nordoxepin-d3). Vortex for 10 sec.

-

Alkalinization: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8) to ensure the amine is in the free base form for extraction.

-

Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).

-

Agitation: Shaker/Rotator for 10 minutes.

-

Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Dry: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Conditions

-

Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm). Phenyl phases often provide better separation of E/Z isomers.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) |

| Nordoxepin (Target) | 266.1 | 107.0 | 100 | 25-30 |

| Nordoxepin-d3 (IS) | 269.1 | 107.0 | 100 | 25-30 |

| Doxepin (Optional) | 280.1 | 107.0 | 100 | 25-30 |

Technical Note on Cross-Talk: Because the product ion (m/z 107) is the same for both the analyte and the IS, the Q1 resolution must be set to "Unit" or "High" to prevent the 266 isotope peak from bleeding into the 269 channel. However, since the mass difference is +3 Da, isotopic overlap is negligible (<0.1%).

Workflow Visualization

Figure 2: End-to-end bioanalytical workflow for Nordoxepin quantification using Nordoxepin-d3.

Handling, Stability, and Isomerism[3][10]

Storage & Stability[3][5][10]

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C .

-

Light Sensitivity: Tricyclic antidepressants are photosensitive. Solutions should be stored in amber glass vials .

-

Solution Stability: Stock solutions in methanol are stable for at least 6 months at -20°C. Working solutions (aqueous) should be prepared fresh weekly or validated for stability.

The E/Z Isomer Challenge

Nordoxepin exists as E (trans) and Z (cis) isomers.[7][8]

-

Metabolic Ratio: In vivo, Doxepin (85:15 E:Z) is metabolized stereoselectively. Nordoxepin plasma ratios often approach 1:1 .

-

Chromatography: If your LC method separates the isomers (common on Phenyl-Hexyl columns), you will see two peaks for Nordoxepin and two peaks for Nordoxepin-d3.

-

Integration Strategy:

-

Summation: Integrate both E and Z peaks together if resolution is partial.

-

Individual: If baseline resolved, quantify E and Z separately using the corresponding E and Z peaks of the IS. Note: This requires the IS to also be an E/Z mixture, which CAS 1331665-54-3 typically is.

-

References

-

Patel, N. P., et al. (2018).[3] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[9] Link

-

Cerilliant Corporation. (n.d.). "N-Desmethyldoxepin-D3 HCl Certified Reference Material Datasheet." Cerilliant / Sigma-Aldrich. Link

-

MedChemExpress. (2023). "Nordoxepin-d3 hydrochloride Product Information." MCE. Link

-

Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113. Link

-

Phenomenex. (n.d.). "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl." Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. preprints.org [preprints.org]

- 8. if-pan.krakow.pl [if-pan.krakow.pl]

- 9. medchemexpress.com [medchemexpress.com]

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

An In-Depth Technical Guide to Nordoxepin-d3 HCl for Advanced Research Applications

Nordoxepin-d3 Hydrochloride (HCl) is the deuterated form of Nordoxepin, the primary active metabolite of the tricyclic antidepressant, Doxepin.[1][2] Doxepin is prescribed for depression, anxiety, and insomnia, and its therapeutic efficacy is significantly influenced by the metabolic conversion to Nordoxepin, primarily mediated by the cytochrome P450 enzyme CYP2C19.[2][3] In the landscape of pharmaceutical research, clinical toxicology, and pharmacokinetic studies, the accurate quantification of drug metabolites like Nordoxepin in biological matrices is paramount.

Nordoxepin-d3 HCl serves as a high-fidelity internal standard for bioanalytical assays, particularly those employing mass spectrometry (MS).[1] The incorporation of three deuterium atoms onto the N-methyl group introduces a precise mass shift without altering the compound's physicochemical properties, such as chromatographic retention time and ionization efficiency. This isotopic labeling is a cornerstone of the isotope dilution method, which is considered the gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variability during sample preparation and instrument analysis.[4] This guide provides a comprehensive overview of Nordoxepin-d3 HCl, detailing its chemical properties, the rationale for its use, and a validated protocol for its application in a research setting.

Physicochemical Characteristics

The fundamental properties of Nordoxepin-d3 HCl are critical for its effective use as an analytical standard. It is typically supplied as a white to off-white solid and is soluble in solvents such as methanol.[1][5]

| Property | Value | Source(s) |

| Chemical Name | (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride | [6][7] |

| Synonyms | N-Desmethyldoxepin-d3 HCl, Desmethyldoxepin-d3 hydrochloride | [1] |

| Molecular Formula | C₁₈H₁₇D₃ClNO | [5] |

| Molecular Weight | 304.83 g/mol | [1][5] |

| CAS Number | 1331665-54-3 | [1] |

| Appearance | White to Off-White Solid | [5] |

| Storage Conditions | -20°C, sealed, away from moisture | [8] |

Chemical Structure

The structure of Nordoxepin-d3 HCl is characterized by the tricyclic dibenzoxepine core, an alkylamine side chain, and the hydrochloride salt. The key feature is the trideuteriomethyl group attached to the nitrogen atom.

Caption: Chemical structure of Nordoxepin-d3 Hydrochloride.

Scientific Rationale and Application

The Kinetic Isotope Effect and Metabolic Stability

The utility of deuteration extends beyond simply increasing mass for MS detection. The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic reactions that involve the cleavage of this bond.[9] Since the N-demethylation of Doxepin to Nordoxepin is a primary metabolic pathway, deuterating the N-methyl group can enhance the metabolic stability of the parent compound.[2][9] While this is a key principle in developing "heavy" drugs with improved pharmacokinetic profiles, for Nordoxepin-d3 HCl used as an internal standard, the primary benefit is the mass shift that ensures it does not interfere with the endogenous (non-labeled) analyte being measured.

Role as an Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization behavior, but be clearly distinguishable by the mass spectrometer.[10] Nordoxepin-d3 HCl fulfills these criteria perfectly. A known concentration of the deuterated standard is spiked into all samples, calibrators, and quality controls. The ratio of the peak area of the analyte (Nordoxepin) to the peak area of the internal standard (Nordoxepin-d3 HCl) is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively cancels out signal variations caused by matrix suppression/enhancement or inconsistencies in sample extraction and injection volume, leading to highly accurate and precise results.

Caption: Role of Nordoxepin-d3 HCl in the bioanalytical workflow.

Experimental Protocol: Quantification of Nordoxepin in Human Plasma

This section details a standard operating procedure for the quantification of Nordoxepin in human plasma using Nordoxepin-d3 HCl as an internal standard via LC-MS/MS.

Preparation of Solutions

-

Causality: Accurate preparation of stock and working solutions is fundamental for a valid calibration curve. Using a certified reference material ensures traceability and accuracy.[6]

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nordoxepin and Nordoxepin-d3 HCl in methanol to prepare individual stock solutions.

-

Calibration Standards (CS): Serially dilute the Nordoxepin stock solution with a 50:50 methanol:water mixture to prepare working solutions. These are then spiked into blank human plasma to create calibration standards ranging from approximately 0.1 to 50 ng/mL.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Nordoxepin-d3 HCl stock solution with the same 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

-

Causality: Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from plasma, which can otherwise clog the LC column and suppress the MS signal.

-

Procedure:

-

Aliquot 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (10 ng/mL Nordoxepin-d3 HCl) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below) and inject into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

-

Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nordoxepin: Q1: 266.2 m/z → Q3: 71.1 m/z

-

Nordoxepin-d3: Q1: 269.2 m/z → Q3: 74.1 m/z

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both transitions.

-

Caption: Experimental workflow for plasma sample analysis.

Safety, Handling, and Storage

As a pharmaceutical-related compound of unknown potency, Nordoxepin-d3 HCl should be handled with care.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[6]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[11]

-

Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture, to ensure its long-term stability and integrity.[8] For solutions in solvent, storage at -80°C is recommended for periods longer than one month.

Conclusion

Nordoxepin-d3 HCl is an indispensable tool for researchers, toxicologists, and drug development professionals. Its properties as a stable, isotopically labeled internal standard enable the development of robust, accurate, and precise bioanalytical methods for the quantification of Nordoxepin. The self-validating system provided by the isotope dilution method ensures high-quality data, which is critical for making informed decisions in clinical and preclinical studies. Proper understanding of its chemical structure, physicochemical properties, and the principles behind its application allows scientists to fully leverage this reference material for advancing pharmaceutical science.

References

-

Cerilliant. (n.d.). N-Desmethyldoxepin-D3 HCl (cis/trans). Retrieved from [Link]

-

Wikipedia. (n.d.). Nordoxepin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nordoxepin. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Research of technological and physico-chemical properties of doxepin hydrochloride. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (2025). Material Safety Data Sheet: Nordoxepin D3 Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nordoxepin D3. PubChem Compound Database. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuterated Drugs: The Wave of Future. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Rane, R. A., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. ACS Chemical Neuroscience. Retrieved from [Link]

-

Golebiowski, A., et al. (2021). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

Sources

- 1. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Nordoxepin - Wikipedia [en.wikipedia.org]

- 3. Doxepin Hydrochloride - LKT Labs [lktlabs.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. usbio.net [usbio.net]

- 6. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Nordoxepin Hydrochloride | Antidepressant Activity | TargetMol [targetmol.com]

- 9. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to Desmethyldoxepin-d3 Hydrochloride: Nomenclature and Application in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides an in-depth technical overview of Desmethyldoxepin-d3 hydrochloride, a stable isotope-labeled internal standard essential for the accurate measurement of the tricyclic antidepressant Doxepin and its primary active metabolite, Desmethyldoxepin (also known as Nordoxepin). As a Senior Application Scientist, this document is structured to offer not only a comprehensive understanding of the nomenclature and chemical identity of Desmethyldoxepin-d3 hydrochloride but also to provide a field-proven perspective on its application in robust bioanalytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and protocols detailed herein are designed to ensure scientific integrity, trustworthiness, and authoritative grounding for researchers engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Nomenclature and Chemical Identity of Desmethyldoxepin-d3 Hydrochloride

A clear and unambiguous understanding of a compound's nomenclature is the foundation of reproducible scientific research. Desmethyldoxepin-d3 hydrochloride is known by several synonyms across various chemical catalogs and scientific publications. The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is the key to its function as an internal standard in mass spectrometry.

| Identifier | Value |

| Common Name | Desmethyldoxepin-d3 hydrochloride |

| Synonym(s) | Nordoxepin-d3 hydrochloride, N-Desmethyldoxepin-d3 HCl, Northiorthiepin-d3 hydrochloride |

| CAS Number | 1331665-54-3 |

| Molecular Formula | C₁₈H₁₇D₃ClNO |

| Molecular Weight | 304.83 g/mol |

| IUPAC Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-propan-1-amine hydrochloride |

The Critical Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The use of a stable isotope-labeled (SIL) internal standard, such as Desmethyldoxepin-d3 hydrochloride, is the gold standard in quantitative bioanalysis by mass spectrometry. The underlying principle is isotope dilution mass spectrometry (IDMS) , a technique that offers unparalleled accuracy and precision.

The core advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. Desmethyldoxepin-d3 hydrochloride and the unlabeled Desmethyldoxepin exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the three deuterium atoms, the SIL internal standard can be distinguished from the analyte by the mass analyzer.

This co-elution and similar behavior in the ion source effectively compensates for variations that can occur during sample preparation and analysis, such as:

-

Sample loss during extraction: Any loss of the analyte during the multi-step extraction process will be mirrored by a proportional loss of the SIL internal standard.

-

Matrix effects: The presence of other components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus negating the matrix effect.[1][2]

-

Instrumental variability: Minor fluctuations in instrument performance, such as injection volume or ion source temperature, will affect both the analyte and the internal standard equally.

By measuring the ratio of the mass spectrometric response of the analyte to that of the known concentration of the SIL internal standard, a highly accurate and precise quantification can be achieved.

Metabolic Pathway of Doxepin

Doxepin is extensively metabolized in the liver, primarily through demethylation to its active metabolite, N-desmethyldoxepin (Nordoxepin). This biotransformation is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2C9. Both Doxepin and Desmethyldoxepin can be further hydroxylated by CYP2D6, leading to the formation of less active metabolites that are subsequently conjugated and excreted.[3][4] Understanding this metabolic pathway is crucial for designing bioanalytical methods that can simultaneously quantify both the parent drug and its active metabolite, providing a more complete pharmacokinetic profile.

Metabolic pathway of Doxepin to Desmethyldoxepin and subsequent metabolites.

A Representative Bioanalytical Protocol for Doxepin and Desmethyldoxepin Quantification in Human Plasma

The following is a representative, step-by-step LC-MS/MS protocol for the simultaneous quantification of Doxepin and Desmethyldoxepin in human plasma, incorporating Desmethyldoxepin-d3 hydrochloride as the internal standard. This protocol is synthesized from established methodologies for tricyclic antidepressants and represents a robust starting point for method development and validation.

1. Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxepin, Desmethyldoxepin, and Desmethyldoxepin-d3 hydrochloride in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Doxepin and Desmethyldoxepin stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Desmethyldoxepin-d3 hydrochloride stock solution in 50:50 (v/v) methanol:water.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL Desmethyldoxepin-d3 hydrochloride) to each tube and vortex briefly.

-

Add 50 µL of 0.1 M NaOH to each tube to basify the sample and vortex.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (see step 3) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxepin | 280.2 | 107.1 |

| Desmethyldoxepin | 266.2 | 107.1 |

| Desmethyldoxepin-d3 | 269.2 | 107.1 |

4. Data Analysis and Quantification

The concentration of Doxepin and Desmethyldoxepin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Desmethyldoxepin-d3). This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to final data analysis.

Bioanalytical workflow for the quantification of Doxepin and Desmethyldoxepin.

Conclusion

Desmethyldoxepin-d3 hydrochloride is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust, reliable, and highly accurate method for the quantification of Doxepin and its active metabolite, Nordoxepin. The principles of isotope dilution mass spectrometry, when applied correctly, ensure that the bioanalytical data generated is of the highest quality, thereby supporting critical decisions in preclinical and clinical studies. This guide has provided a comprehensive overview of the nomenclature, the scientific principles behind its application, and a practical, field-proven protocol to serve as a valuable resource for the scientific community.

References

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

- Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of pharmaceutical analysis, 8(6), 378–385.

- Fitzgerald, R. L., Rexin, D. A., & Herold, D. A. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Journal of analytical toxicology, 22(4), 312–316.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.

- Cerilliant Corporation. (n.d.). N-Desmethyldoxepin-D3 HCl (cis/trans).

- MedChemExpress. (n.d.). Nordoxepin-d3 hydrochloride.

- PubChem. (n.d.). Desmethyldoxepin hydrochloride.

- PharmGKB. (n.d.). Doxepin Pathway, Pharmacokinetics.

- Kirchheiner, J., Henckel, H. B., Seeringer, A., & Brockmöller, J. (2005). Doxepin--a "dirty" drug? Substantial metabolism of E- and Z-doxepin by CYP2D6 and CYP2C19. Drug metabolism and disposition, 33(6), 809–815.

- Ouyang, D., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Advances, 12(24), 15287-15295.

- de Vane, C. L., & Jusko, W. J. (1981). Doxepin and desmethyldoxepin kinetics in depressed patients. Clinical Pharmacology & Therapeutics, 30(2), 199-205.

- Mayo Clinic Laboratories. (n.d.). Doxepin and Nordoxepin, Serum.

- Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., ... & Riederer, P. (2018). AGNP consensus guidelines for therapeutic drug monitoring in psychiatry: update 2017.

- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.

- Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns.

Sources

- 1. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Comparative Bioanalytical Profiling: Nordoxepin D3 Hydrochloride vs. Nordoxepin (D0)

Technical Guide for High-Precision Quantitation

Executive Summary

This technical guide provides a rigorous comparison between Nordoxepin (D0) , the pharmacologically active metabolite of the tricyclic antidepressant Doxepin, and its stable isotope-labeled internal standard, Nordoxepin D3 Hydrochloride .

For researchers and bioanalytical scientists, understanding the physicochemical relationship between the analyte (D0) and its isotopolog (D3) is critical for developing robust LC-MS/MS assays. This guide moves beyond basic definitions to explore the kinetic isotope effects , fragmentation logic , and quantitation protocols required for FDA/EMA-compliant bioanalysis.

Part 1: Chemical & Physicochemical Characterization[1]

The fundamental difference lies in the isotopic substitution on the N-methyl group. Nordoxepin is a secondary amine formed by the N-demethylation of Doxepin. The D3 variant replaces the three hydrogen atoms on the remaining methyl group with deuterium (

Comparative Specifications Table

| Feature | Nordoxepin (D0) | Nordoxepin D3 Hydrochloride |

| Role | Target Analyte (Active Metabolite) | Internal Standard (SIL-IS) |

| Chemical Formula | ||

| Molecular Weight (Salt) | ~301.81 g/mol | ~304.83 g/mol |

| Exact Mass (Free Base) | 265.1467 Da | 268.1655 Da (+3.0188 Da shift) |

| CAS Number | 2887-91-4 (HCl) | 1331665-54-3 (HCl) |

| Isotopic Purity | Natural Abundance | |

| pKa (Approx.) | 9.7 (Basic amine) | 9.7 (Negligible shift) |

| Solubility | Methanol, DMSO, Water | Methanol, DMSO, Water |

Structural Logic & Label Positioning

The placement of the deuterium label is engineered for metabolic stability and fragmentation distinctness.

-

Position: N-methyl group (

).[1][2] -

Stability: The N-methyl bond is stable during standard extraction (LLE/SPE).

-

Fragmentation: In MS/MS, the label must be retained on the precursor ion but may be lost in the product ion depending on the transition selected (see Section 3).

Part 2: The Deuterium Isotope Effect in Chromatography

A common misconception is that isotopologs co-elute perfectly. In high-resolution Reverse Phase Chromatography (RPC), this is not always true.

The Mechanism

Deuterium-carbon bonds (

-

Result: Nordoxepin D3 may elute slightly earlier than Nordoxepin D0 on C18 columns.

-

Impact: In high-throughput gradients, this shift is usually negligible (< 0.1 min). However, if the shift is significant, the IS may not perfectly compensate for matrix effects (ion suppression) occurring at the exact retention time of the analyte.

-

Mitigation: Use co-elution windows in data processing and ensure the gradient is shallow enough during the elution window to minimize separation.

Part 3: LC-MS/MS Methodology & Transitions

To quantify Nordoxepin D0 using Nordoxepin D3, we utilize Multiple Reaction Monitoring (MRM). The mass shift of +3 Da allows the Mass Spectrometer (Q1) to distinguish the IS from the Analyte.

Fragmentation Pathway (Positive Mode ESI)

Both compounds typically undergo protonation

-

Precursor Selection (Q1):

-

D0: m/z 266.1

-

D3: m/z 269.1

-

-

Collision Induced Dissociation (Q2):

-

The tropylium-like ring fragment (

or similar aromatic core) is a dominant stable ion for tricyclics. -

Crucially: This ring fragment loses the amine side chain .

-

-

Product Selection (Q3):

-

Since the D3 label is on the side chain (N-methyl), the ring fragment is identical for both (m/z 107.0).

-

Note: This is acceptable because the separation happens at Q1.

-

Visualizing the MS/MS Logic

Caption: MS/MS Transition Logic. Note that while Precursors (Q1) differ, the Product Ion (Q3) is often shared (m/z 107) due to side-chain loss.

Part 4: Experimental Protocol (Extraction & Analysis)

This protocol utilizes Liquid-Liquid Extraction (LLE), which provides cleaner samples than protein precipitation, crucial for detecting low-level metabolites.

Reagents

-

IS Stock: Nordoxepin D3 HCl (1 mg/mL in Methanol).

-

Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or MTBE.

-

Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (to basify plasma).

Step-by-Step Workflow

-

Sample Prep: Aliquot 200 µL of human plasma into a glass tube.

-

IS Spiking: Add 20 µL of Nordoxepin D3 working solution (e.g., 500 ng/mL). Vortex 10s.

-

Why? Spiking before extraction ensures D3 corrects for extraction efficiency losses.

-

-

Basification: Add 100 µL of 0.1 M NaOH. Vortex.

-

Why? Nordoxepin (pKa ~9.7) must be uncharged (free base) to extract into the organic layer.

-

-

Extraction: Add 2 mL of Extraction Solvent (Hexane/Isoamyl Alcohol). Shake/tumble for 10 min.

-

Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice bath) and pour the organic supernatant into a clean tube.

-

Drying: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Conditions[2][4][5][6][7][8]

-

Column: Phenomenex Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 2mM Ammonium Formate in Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

Part 5: Validation & Quality Control (Self-Validating Systems)

To ensure the D3 standard is functioning correctly, you must monitor the Response Ratio .

Cross-Signal Contribution (Crosstalk)

You must verify that D3 does not contribute signal to the D0 channel (impurity) and D0 does not contribute to D3 (isotopic envelope).

-

Test A: Inject Pure D3. Monitor D0 transition (266->107).[3][4][5] Signal should be < 20% of LLOQ.

-

Test B: Inject High Concentration D0 (ULOQ). Monitor D3 transition (269->107). Signal should be < 5% of IS response.

-

Note: Natural Carbon-13 abundance creates an M+3 isotope for D0, but the probability is low for a molecule of this size. However, high ULOQ concentrations can cause "shine-through."

-

Matrix Factor (MF) Evaluation

Calculate the Matrix Factor for both D0 and D3.

-

Requirement: The IS-Normalized Matrix Factor (MF_D0 / MF_D3) should be close to 1.0 (CV < 15%). This proves D3 is compensating for ion suppression.

Analytical Decision Tree

Caption: Decision tree for validating the suitability of Nordoxepin D3 as an Internal Standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129009735, Nordoxepin D3. Retrieved from [Link][1]

-

Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[6][3] Journal of Pharmaceutical Analysis, 8(6), 378-385.[6] Retrieved from [Link]

-

Phenomenex. LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Columns. Application Note. Retrieved from [Link]

-

Mayo Clinic Laboratories. Doxepin and Nordoxepin, Serum - Clinical & Interpretive Guide. Retrieved from [Link]

-

Shimadzu. Nordoxepin hydrochloride salt - Product Specifications. Retrieved from [Link]

Sources

- 1. Nordoxepin D3 | C18H19NO | CID 129009735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Nordoxepin D3 Hydrochloride Safety & Handling

[1]

Introduction & Application Scope

Nordoxepin-d3 Hydrochloride (CAS: 1331665-54-3) is the stable deuterium-labeled isotope of Nordoxepin (N-desmethyldoxepin), the primary active metabolite of the tricyclic antidepressant (TCA) Doxepin.[1][2] It is synthesized primarily for use as an Internal Standard (IS) in bioanalytical assays, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In quantitative analysis, the physicochemical identity of Nordoxepin-d3 allows it to co-elute with the analyte (Nordoxepin) while remaining spectrally distinct due to the mass shift (+3 Da). This guides the correction of matrix effects, ionization suppression, and extraction variability.

Key Technical Specifications

| Parameter | Data |

| Chemical Name | (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-1-propanamine hydrochloride |

| CAS Number | 1331665-54-3 |

| Parent Compound CAS | 2887-91-4 (Nordoxepin HCl) |

| Molecular Formula | C₁₈H₁₆D₃NO[3][1][2][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight | 304.83 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Methanol (Primary), DMSO, Water (Soluble but less stable for long-term storage) |

| pKa | ~9.0 (Amine group) |

Hazard Identification & Mechanism of Toxicity

While Nordoxepin-d3 is handled in milligram quantities, it retains the pharmacological potency of its parent TCA. The safety profile is governed by the GHS Classification of the unlabeled substance, which is categorized as Toxic .

Mechanism of Action (Toxicity Basis)

The hazards associated with Nordoxepin stem from its mechanism as a non-selective monoamine reuptake inhibitor and receptor antagonist.

-

Cardiac Toxicity (Critical): TCAs inhibit fast sodium channels in the His-Purkinje system and myocardium. This quinidine-like effect slows conduction, prolongs the QRS complex, and can lead to fatal arrhythmias.

-

CNS Toxicity: Anticholinergic activity and histamine (H1) blockade cause sedation, confusion, and lowering of the seizure threshold.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[6] |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[6] |

| Reproductive Tox | Category 2 | H361: Suspected of damaging fertility or the unborn child.[6] |

| STOT - SE | Category 1 | H370: Causes damage to organs (Heart, CNS).[11] |

Safe Handling & Experimental Workflow

Handling deuterated standards requires a dual-focus approach: Personnel Safety (preventing exposure) and Compound Integrity (preventing isotopic exchange and degradation).

Engineering Controls & PPE

-

Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glove Box .

-

Respiratory: If handling powder outside a hood (not recommended), use a NIOSH-approved N100 respirator.

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). TCAs are lipophilic and can be absorbed transdermally.

Protocol: Reconstitution and Storage

Deuterated standards are expensive and often hygroscopic. Moisture can lead to hydrolysis or deuterium-proton exchange (D/H exchange) at labile sites, although the N-methyl-d3 group is generally robust.

Figure 1: Standard Reconstitution Workflow The following diagram outlines the critical path for handling the lyophilized standard to maximize shelf-life.

Caption: Figure 1. Optimized workflow for reconstituting Nordoxepin-d3 HCl to prevent hygroscopic degradation and ensure analytical precision.

Solubilization Strategy

-

Solvent Choice: Methanol is the preferred solvent for primary stock solutions (1 mg/mL). It ensures solubility and prevents bacterial growth.

-

Dissolution: Sonicate for 1-2 minutes if visible particles remain. Do not heat above 30°C.

-

Container: Use amber silanized glass vials to prevent adsorption of the amine to the glass surface (a known issue with TCAs).

Metabolic Context & Analytical Interference

Understanding the metabolic pathway is crucial for interpreting MS data. Nordoxepin is a metabolite, but it also undergoes further metabolism.

Figure 2: Doxepin Metabolic Pathway & Isotope Stability This diagram illustrates where Nordoxepin fits in the pathway and identifying potential interferences.

Caption: Figure 2. Metabolic relationship between Doxepin and Nordoxepin. The Internal Standard (Nordoxepin-d3) mimics the analyte's behavior without undergoing biological conversion in the assay matrix.

Emergency Response & Disposal

First Aid Measures[1][9][11][13]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[11] Warning: Do not perform mouth-to-mouth resuscitation if the material was inhaled; use a pocket mask.[11][13]

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[11]

-

Ingestion: Medical Emergency. Transport to ER immediately. Activated charcoal may be administered if within 1 hour of ingestion, but only under medical supervision due to aspiration risk from sedation.

Disposal

-

Waste Stream: Classify as Hazardous Organic Waste (Toxic).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Compliance: Never dispose of down the drain. Comply with local EPA/RCRA regulations (e.g., P-listed or U-listed waste guidelines if applicable to the parent compound).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3158, Doxepin Hydrochloride. Retrieved from [Link]

-

Cerilliant. (2022). N-Desmethyldoxepin-D3 HCl Certificate of Analysis. Retrieved from [Link]

-

Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis, 8(6), 378-385.[1] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Nordoxepin D3 Hydrochloride | CAS No: 1331665-54-3 [aquigenbio.com]

- 4. Nordoxepin - Wikipedia [en.wikipedia.org]

- 5. Nordoxepin Hydrochloride | Antidepressant Activity | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Blood collection tubes for tricyclic antidepressant drugs: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Isotopic Purity Specifications for Nordoxepin-d3 HCl: Ensuring Analytical Integrity in Drug Development

In the landscape of pharmaceutical research and development, particularly in bioanalytical studies, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), providing a means to correct for variability during sample processing and analysis.[1] Nordoxepin-d3 HCl, the deuterated analogue of the active metabolite of Doxepin, serves as a critical tool for pharmacokinetic and bioequivalence studies.[2][3] This guide provides an in-depth examination of the isotopic purity specifications for Nordoxepin-d3 HCl, detailing the rationale, analytical methodologies, and acceptance criteria essential for its reliable use in a regulated environment.

The Imperative of Isotopic Purity

The utility of a deuterated internal standard is predicated on its ability to mimic the physicochemical behavior of the unlabeled analyte, differing only in mass.[4] This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, thereby compensating for matrix effects and variations in sample recovery.[4] However, this fundamental assumption is compromised if the isotopic purity of the standard is not rigorously controlled.

The synthesis of deuterated compounds is rarely perfect, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For Nordoxepin-d3 (C₁₈H₁₆D₃NO·HCl), the final product will inevitably contain trace amounts of Nordoxepin-d2, -d1, and, most critically, the unlabeled Nordoxepin-d0.

The presence of unlabeled analyte (d0) in the internal standard is particularly problematic. It can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ), leading to inaccurate pharmacokinetic calculations.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that bioanalytical methods be thoroughly validated to ensure reliability, a requirement that extends to the characterization of the internal standards used.[5][6][7]

Core Specifications for Nordoxepin-d3 HCl

While a specific monograph in the United States Pharmacopeia (USP) for Nordoxepin-d3 HCl is not established, a set of stringent specifications can be derived from regulatory guidelines and best practices for high-quality reference standards.[8][9] These specifications address both chemical purity and, more importantly, the isotopic distribution.

Data Presentation: Acceptance Criteria

The following table summarizes the recommended specifications for a high-purity batch of Nordoxepin-d3 HCl intended for use in regulated bioanalysis.

| Parameter | Analytical Method | Specification | Rationale |

| Chemical Purity | HPLC-UV, LC-MS | ≥ 98.0% | Ensures that the analytical response is not confounded by chemical impurities.[10] |

| Isotopic Enrichment | LC-MS/MS | ≥ 98% | Guarantees that the vast majority of molecules contain the desired number of deuterium atoms, ensuring a strong and distinct signal for the internal standard. |

| Isotopic Distribution | LC-MS/MS | ||

| d3 Species Abundance | ≥ 95.0% | The primary component must be the fully labeled isotopologue. | |

| d2 Species Abundance | ≤ 5.0% | Limits the contribution of partially deuterated species. | |

| d1 Species Abundance | ≤ 1.0% | Limits the contribution of partially deuterated species. | |

| d0 Species Abundance | ≤ 0.5% (Ideally Undetectable) | Minimizes interference and artificial inflation of the analyte signal at the LLOQ.[4] | |

| Identity | ¹H-NMR, HRMS | Conforms to Structure | Confirms the chemical structure and the position of the deuterium labels. |

Experimental Protocol: Verification of Isotopic Purity by LC-MS/MS

To ensure a batch of Nordoxepin-d3 HCl meets the specifications outlined above, a validated analytical method is required. The following protocol is adapted from established bioanalytical methods for Nordoxepin and is optimized for the assessment of isotopic purity.[2][11][12]

Objective

To quantitatively determine the isotopic distribution (d0, d1, d2, d3) of a Nordoxepin-d3 HCl reference standard using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Nordoxepin-d3 HCl test sample.

-

Unlabeled Nordoxepin HCl reference standard (for d0 confirmation).

-

LC-MS grade Acetonitrile, Methanol, and Water.

-

Ammonium Formate (reagent grade or higher).

-

Formic Acid (LC-MS grade).

Instrumentation

-

HPLC system capable of delivering reproducible gradients (e.g., Waters Alliance 2695 or equivalent).[13]

-

Triple quadrupole mass spectrometer (e.g., Waters Quattro Micromass or equivalent).[13]

-

Analytical column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[2][11]

Methodological Steps

1. Standard Solution Preparation:

-

Prepare a stock solution of the Nordoxepin-d3 HCl test sample in methanol at a concentration of approximately 100 µg/mL.

-

Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This concentration is optimal for achieving a strong signal without saturating the detector.

2. Chromatographic Conditions:

-

Mobile Phase A: 2.0 mM Ammonium Formate in water.

-

Mobile Phase B: Acetonitrile:Methanol (95:5, v/v).

-

Flow Rate: 0.8 mL/min.

-

Gradient: Isocratic elution with 70% Mobile Phase B.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Causality: These conditions are designed to achieve a sharp, symmetrical peak for Nordoxepin, ensuring that all isotopologues co-elute and can be measured accurately within a single peak. The C8 column provides sufficient retention for this moderately polar compound.[2][11]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the protonated precursor ions for each isotopologue and a common, stable product ion. The product ion at m/z 107.0 is a characteristic fragment of the Nordoxepin structure.[2]

-

d0 (Unlabeled): 266.0 → 107.0

-

d1: 267.0 → 107.0

-

d2: 268.0 → 107.0

-

d3 (Labeled): 269.0 → 107.0

-

-

Instrument Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Collision Energy: 22 eV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Causality: MRM provides the high selectivity and sensitivity needed to detect low-level isotopic impurities. Monitoring a common fragment ion for all isotopologues ensures that the relative responses are directly comparable and primarily reflect their abundance.

4. Data Acquisition and Analysis:

-

Inject the working solution and acquire data for all MRM transitions.

-

Integrate the peak area for each isotopologue's chromatogram (d0, d1, d2, d3).

-

Calculate the total peak area by summing the areas of all four isotopologues.

-

Determine the relative abundance of each isotopologue as a percentage of the total area.

-

% Abundance (dx) = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

-

-

Compare the calculated percentages against the acceptance criteria in the specification table.

Self-Validating System

This protocol incorporates self-validating checks. The co-elution of all isotopic species confirms their identical chromatographic behavior. The consistent ratio of peak areas across multiple injections demonstrates the method's precision. Finally, analyzing a known unlabeled standard using the same method validates the MRM transition for the d0 species and confirms the absence of significant crosstalk from other channels.

Visualization of Key Workflows

Isotopic Purity Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the isotopic purity of Nordoxepin-d3 HCl.

Caption: Workflow for the LC-MS/MS based determination of isotopic purity for Nordoxepin-d3 HCl.

Logical Relationship of Purity Components

This diagram shows the hierarchical relationship between the different purity attributes of a reference standard.

Caption: Hierarchical components defining the overall quality of Nordoxepin-d3 HCl standard.

Conclusion

The qualification of Nordoxepin-d3 HCl as an internal standard for regulated bioanalysis is a multi-faceted process that extends beyond simple chemical purity assessment. A thorough characterization of its isotopic distribution is a non-negotiable requirement to ensure the accuracy and integrity of the resulting analytical data. By establishing and verifying stringent specifications for isotopic enrichment and the abundance of undesired isotopologues—particularly the unlabeled d0 species—researchers can confidently employ this critical reagent. The methodologies and specifications detailed in this guide provide a robust framework for scientists and drug development professionals to qualify Nordoxepin-d3 HCl, thereby upholding the highest standards of scientific and regulatory compliance.

References

- Anonymous. (n.d.). CERTIFICATE OF ANALYSIS: Nordoxepin D3 Hydrochloride.

- U.S. Pharmacopeia. (n.d.). USP Reference Standards.

- U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

- European Medicines Agency. (2011). Guideline on bioanalytical method validation.

- Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385.

- Pius, S., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 217-224.

- Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate.

- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.

- USP-NF. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS.

- MedChemExpress. (n.d.). Nordoxepin-d3 hydrochloride.

- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6.

- USP. (n.d.). <11> USP REFERENCE STANDARDS.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed.

- U.S. Pharmacopeia. (n.d.). FAQs: Reference Standards.

- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.

Sources

- 1. fda.gov [fda.gov]

- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. usp.org [usp.org]

- 9. uspbpep.com [uspbpep.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of Nordoxepin-D3 Hydrochloride

[1][2]

Executive Summary

Nordoxepin-D3 Hydrochloride (N-Desmethyldoxepin-D3 HCl) is the deuterated internal standard (IS) utilized for the precise quantification of Nordoxepin, the active metabolite of the tricyclic antidepressant Doxepin.[1][2][3]

For bioanalytical applications (LC-MS/MS), Methanol (MeOH) is the definitive solvent for Master Stock preparation due to high solubility (>20 mg/mL) and solution stability.[1][2] While the Hydrochloride salt form confers water solubility, it is strictly pH-dependent .[1][2] Researchers must exercise caution when introducing aqueous buffers (pH > 7.0), as the compound risks deprotonation to its lipophilic free-base form, leading to precipitation and non-linear calibration curves.[1][2]

Physicochemical Profile & Solubility Mechanism[1][2]

Understanding the chemical nature of Nordoxepin-D3 HCl is prerequisite to correct solvent selection.[1][2]

| Property | Specification | Technical Note |

| Compound Name | Nordoxepin-D3 Hydrochloride | Deuterated analog (Methyl-D3) |

| CAS Number | 1331665-54-3 | Unlabeled CAS: 2887-91-4 |

| Molecular Weight | ~304.83 g/mol | Shifts +3 Da from unlabeled form |

| Salt Form | Hydrochloride (HCl) | Dissociates in solvent; Cl⁻ counterion |

| pKa (approx.) | 9.7 (Secondary Amine) | Critical: Ionized (soluble) at pH < 8; Non-ionized (insoluble) at pH > 9 |

| LogP | ~3.8 (Free Base) | Highly lipophilic; requires organic solvent or acidic pH for solubility |

The Solubility Mechanism

The solubility of Nordoxepin-D3 HCl is governed by the Henderson-Hasselbalch equation .[1][2]

-

In Methanol: The dielectric constant and protic nature of methanol solvate both the organic tricyclic core and the ionic ammonium chloride headgroup effectively.[1][2]

-

In Water (Acidic/Neutral): As an HCl salt, dissolving it in pure water creates a slightly acidic solution where the amine remains protonated (

), ensuring solubility.[1][2] -

In Water (Basic/Buffered): If placed in PBS (pH 7.[1][2][4]4) or alkaline mobile phases, the equilibrium shifts toward the free base.[1][2] Given the high LogP (3.8), the free base will precipitate out of aqueous solution at concentrations >1 mg/mL.[1][2]

Solubility Data & Solvent Selection

The following data summarizes solubility limits to guide stock preparation.

| Solvent | Solubility Limit | Suitability | Recommendation |

| Methanol | > 20 mg/mL | High | Primary solvent for Stock Solutions. |

| DMSO | ~ 80 mg/mL | High | Alternative for storage; difficult to evaporate.[1][2] |

| Ethanol | ~ 20 mg/mL | Moderate | Usable, but Methanol is standard for LC-MS.[1][2] |

| Pure Water | ~ 10-30 mg/mL | Moderate | Risk: pH drift can cause instability.[1][2] |

| PBS (pH 7.2) | < 1 mg/mL | Low | Avoid. Causes free-base precipitation.[1][2] |

Decision Logic: Solvent Selection

The following diagram illustrates the critical decision pathways for solvent selection based on the experimental stage.

Caption: Solvent selection workflow emphasizing Methanol for stock stability and Acidic Mobile Phase for working dilutions.

Protocol: Master Stock Preparation (1 mg/mL)

Objective: Prepare a stable, accurate 1.0 mg/mL stock solution of Nordoxepin-D3 HCl. Safety: Nordoxepin is a TCA metabolite.[1][2][5] Handle with PPE in a fume hood.[1][2]

Materials

-

Solvent: LC-MS Grade Methanol (Chill to 4°C to reduce volatility during pipetting).

-

Class A Volumetric Flask (Amber glass to prevent photodegradation).[1][2]

Step-by-Step Methodology

-

Equilibration: Allow the vial of Nordoxepin-D3 HCl to reach room temperature before opening to prevent condensation moisture from entering the hygroscopic salt.

-

Weighing: Weigh accurately ~1.0 mg of the substance into a weighing boat.

-

Dissolution:

-

Volume Make-up: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Storage: Aliquot into silanized amber glass vials. Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Protocol: Working Solutions & "The Crash" Prevention

A common error in bioanalysis is the "Solvent Shock" precipitation when spiking highly organic stock solutions into aqueous plasma or buffers.[1][2]

The Dilution Strategy

Do not dilute the Methanol stock directly into neutral water or PBS.[1][2] Instead, use an intermediate dilution solvent that matches your LC mobile phase.[2]

Recommended Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid .[1][2]

-

Why Formic Acid? It maintains the pH < 4, ensuring the Nordoxepin remains in its soluble cationic form (

) during dilution.[1][2]

Workflow Diagram: Preventing Precipitation

Caption: Mechanism to avoid free-base precipitation during the spiking process.

Stability & Storage

| Condition | Solvent System | Stability Estimate |

| -80°C (Dark) | Methanol | > 2 Years |

| -20°C (Dark) | Methanol | 1 Year |

| 4°C (Fridge) | Methanol | 1 Month |

| Room Temp | Water/Buffer | < 24 Hours (Hydrolysis/Oxidation risk) |

Critical Note on Photostability: Tricyclic compounds are photosensitive.[1][2] All solutions must be stored in amber glass or wrapped in foil.[1][2]

Troubleshooting Common Issues

Issue: Low Recovery in LC-MS/MS

-

Cause: Precipitation of the D3 standard in the autosampler vial.[1][2]

-

Diagnosis: Check the solvent composition of the sample in the vial.[1][2] If it is 100% aqueous, the hydrophobic D3 analog may adsorb to the glass walls.[1][2]

-

Solution: Ensure the final inject solvent contains at least 20% organic (Methanol/Acetonitrile) or is acidified with Formic Acid.[1][2]

Issue: Peak Splitting

References

-

Patel, N. P., et al. (2018).[1][2] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][2][3] Retrieved from [Link][1][2]

-

Cerilliant. (2023).[1][2] N-Desmethyldoxepin-D3 HCl Certified Reference Material Certificate of Analysis. Retrieved from [Link]

-

DrugBank Online. (2024).[1][2] Doxepin: Chemical Properties and Solubility Profile. Retrieved from [Link][1][2]

Sources

- 1. Nordoxepin - Wikipedia [en.wikipedia.org]

- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

Technical Guide: Doxepin-d3 vs. Nordoxepin-d3 Internal Standard Strategy in Bioanalysis

[1]

Executive Summary

The Precision Imperative in TCA Analysis In the bioanalysis of Tricyclic Antidepressants (TCAs), specifically Doxepin and its active metabolite Nordoxepin (Desmethyldoxepin), the selection of Internal Standards (IS) is not merely a box-checking exercise—it is the primary determinant of assay accuracy.[1]

This guide addresses the critical functional differences between Doxepin-d3 and Nordoxepin-d3 . While often grouped together in procurement, their roles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are distinct.[1] The core technical challenge lies in the "Methyl Label Trap" : the risk of using a methyl-labeled parent IS that degrades into an unlabeled metabolite analogue, causing signal interference. This document details the molecular logic, extraction differentials, and validated protocols required to mitigate this risk and ensure regulatory compliance (FDA/EMA).

Part 1: Molecular Architecture & Isotopic Logic[1]

The Parent-Metabolite Relationship

To select the correct IS, one must first understand the metabolic conversion. Doxepin is a tertiary amine .[1][2][3] In vivo (via CYP2C19), it undergoes N-demethylation to form Nordoxepin, a secondary amine .[1]

| Feature | Doxepin (Parent) | Nordoxepin (Metabolite) |

| Chemical Class | Tertiary Amine | Secondary Amine |

| Polarity | Less Polar (More Lipophilic) | More Polar |

| Metabolic Pathway | Substrate for Demethylation | Product of Demethylation |

| Key MS Fragment | m/z 107 (Tropylium ion) | m/z 107 (Tropylium ion) |

The "Methyl Label Trap" (Critical Mechanism)

The most common deuterated standard for Doxepin is Doxepin-d3 (N-methyl-d3) .[1] The deuterium atoms are located on the methyl group attached to the nitrogen.

-

The Risk: If Doxepin-d3 undergoes in-source fragmentation or chemical degradation during the analysis, it loses that N-methyl group.[1]

-

The Result: The resulting molecule is unlabeled Nordoxepin .

-

The Consequence: If your LC baseline does not perfectly separate the two, the fragmented IS will appear as a "fake" signal in the Nordoxepin quantitation channel (m/z 266), artificially inflating the measured concentration of the metabolite.

Scientific Directive: Never rely solely on Doxepin-d3 to quantify Nordoxepin. You must use Nordoxepin-d3 (typically labeled on the propyl chain or ring) to track the metabolite independently.[1]

Part 2: Mass Spectrometry Dynamics & Crosstalk

The following diagram illustrates the fragmentation pathway and the specific risk of isotopic interference ("Crosstalk") when using methyl-labeled internal standards.

Caption: Figure 1. The "Methyl Trap." Doxepin-d3 (N-methyl labeled) can degrade into unlabeled Nordoxepin, causing false positives in the metabolite channel.[1]

MRM Transition Table

To ensure specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note the identical product ions (m/z 107), which makes chromatographic separation essential.[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Label Position | Risk Factor |

| Doxepin | 280.2 | 107.1 | N/A | Parent |

| Doxepin-d3 | 283.2 | 107.1 | N-Methyl | High (Source of crosstalk) |

| Nordoxepin | 266.1 | 107.1 | N/A | Metabolite |

| Nordoxepin-d3 | 269.1 | 107.1 | Propyl Chain | Low (Stable label) |

Part 3: Extraction Differential (LLE vs. SPE)

The chemical difference between the tertiary amine (Doxepin) and secondary amine (Nordoxepin) affects extraction recovery.[1]

-

Doxepin (Tertiary): Highly lipophilic.[1] Extracts easily into non-polar solvents (Hexane/Heptane).[1]

-

Nordoxepin (Secondary): More polar due to the exposed N-H bond.[1] Requires a polarity modifier (e.g., Isoamyl alcohol) to extract efficiently.[1]

Protocol Implication: If you use a pure hexane extraction, you may recover 90% of your Doxepin but only 40% of your Nordoxepin.[1] Using Nordoxepin-d3 corrects for this specific loss because it mimics the metabolite's solubility profile exactly.[1] Doxepin-d3 cannot correct for Nordoxepin recovery loss.

Part 4: Protocol: Validated LC-MS/MS Workflow

This protocol uses Liquid-Liquid Extraction (LLE) optimized for simultaneous recovery of both amines.[1]

Reagents & Preparation

-

Stock Solutions: 1 mg/mL in Methanol (store at -20°C).

-

Working IS Solution: 50 ng/mL Doxepin-d3 AND 50 ng/mL Nordoxepin-d3 in 50:50 Methanol:Water.[1]

-

Extraction Solvent: Hexane : Isoamyl Alcohol (98:2 v/v).[1] Note: The alcohol is crucial for Nordoxepin recovery.

Step-by-Step Methodology

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex for 10 sec.

-

Alkalinization: Add 100 µL of 0.5 M NaOH or Ammonium Hydroxide.

-

Why? TCAs are basic (pKa ~9.5).[1] High pH drives them into the non-ionized state, allowing organic extraction.

-

-

Extraction: Add 1.0 mL of Extraction Solvent (Hexane/Isoamyl Alcohol).

-

Agitation: Shaker/Vortex for 10 minutes at high speed.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer: Transfer the upper organic layer (approx. 800 µL) to a clean tube.

-

Caution: Do not disturb the aqueous layer or the "rag" layer.

-

-

Evaporation: Dry under Nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase (see below). Vortex well.

Chromatographic Conditions

-

Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm).[1]

-

Why Phenyl-Hexyl? Provides better selectivity for isomeric separation of TCAs compared to standard C18.[1]

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Gradient:

-

0-0.5 min: 20% B[1]

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

Part 5: Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot IS interference or recovery issues.

Caption: Figure 2. Diagnostic workflow for solving IS-related bioanalytical failures.

References

-

Patel, N. P., et al. (2017).[1] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]

-

Kirchherr, H., & Kühn-Velten, W. N. (2006).[1] "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B. (Context on TCA extraction classes).

-

Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column." Available at: [Link] (Search ID: TN-1108).[1]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[1] Available at: [Link]

Sources

- 1. Nordoxepin - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. Doxepin - Wikipedia [en.wikipedia.org]

- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Nordoxepin-d3 HCl Storage & Stability

This technical guide details the storage, handling, and stability protocols for Nordoxepin-d3 Hydrochloride , a deuterated internal standard critical for the bioanalysis of tricyclic antidepressants.

Physicochemical Profile & Sensitivity Analysis

To design an effective storage protocol, one must first understand the molecular vulnerabilities of Nordoxepin-d3 HCl.

-

Compound Identity: N-Desmethyldoxepin-d3 Hydrochloride[1]

-

Isotopic Label: The deuterium label (

) is located on the N-methyl group (-

Stability Implication: This position is chemically stable and non-exchangeable in protic solvents, unlike deuterium on heteroatoms (OH, NH, SH). This allows for the use of methanol as a storage solvent without label loss.

-

-

Salt Form (HCl): The hydrochloride salt improves water solubility but significantly increases hygroscopicity .

-

Risk: Moisture uptake leads to hydrolysis and physical clumping, making weighing inaccurate.

-

-

Stereochemistry (E/Z Isomerism): Like its parent Doxepin, Nordoxepin exists as a mixture of E (trans) and Z (cis) isomers.

-

Risk: Thermodynamic isomerization can occur under thermal stress or UV exposure, altering the isomeric ratio and potentially affecting chromatographic retention times relative to the non-labeled analyte.

-

Summary of Vulnerabilities

| Parameter | Sensitivity Level | Consequence of Failure |

| Light | High | E/Z Isomerization; Photolytic degradation |

| Moisture | High (Hygroscopic) | Hydrolysis; Concentration errors during weighing |

| Temperature | Moderate | Accelerated oxidation (N-oxide formation) |

| Oxidation | Moderate | Formation of Nordoxepin N-oxide |

Solid-State Storage Protocol (The Gold Standard)

Upon receipt, the neat solid material requires immediate stabilization. Do not store the vial loosely in a general freezer.

Step-by-Step Workflow

-

Equilibration: Allow the shipping vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt.

-